Cas no 946281-28-3 (N'-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N-(thiophen-2-yl)methylethanediamide)

N'-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N-(thiophen-2-yl)methylethanediamide structure
946281-28-3 structure
Product Name:N'-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N-(thiophen-2-yl)methylethanediamide
Número CAS:946281-28-3
MF:C19H23N3O2S
Megavatios:357.469823122025
CID:5960907
PubChem ID:16837336
Update Time:2025-07-15

N'-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N-(thiophen-2-yl)methylethanediamide Propiedades químicas y físicas

Nombre e identificación

    • N'-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N-(thiophen-2-yl)methylethanediamide
    • N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide
    • Ethanediamide, N1-[2-(1,2,3,4-tetrahydro-1-methyl-6-quinolinyl)ethyl]-N2-(2-thienylmethyl)-
    • AKOS024634937
    • F2271-0321
    • N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
    • N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide
    • 946281-28-3
    • Renchi: 1S/C19H23N3O2S/c1-22-10-2-4-15-12-14(6-7-17(15)22)8-9-20-18(23)19(24)21-13-16-5-3-11-25-16/h3,5-7,11-12H,2,4,8-10,13H2,1H3,(H,20,23)(H,21,24)
    • Clave inchi: XYXTTWKAKHORLM-UHFFFAOYSA-N
    • Sonrisas: C(NCCC1C=CC2=C(C=1)CCCN2C)(=O)C(NCC1SC=CC=1)=O

Atributos calculados

  • Calidad precisa: 357.15109816g/mol
  • Masa isotópica única: 357.15109816g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 25
  • Cuenta de enlace giratorio: 5
  • Complejidad: 474
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.9
  • Superficie del Polo topológico: 89.7Ų

N'-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N-(thiophen-2-yl)methylethanediamide PrecioMás >>

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F2271-0321-1mg
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F2271-0321-2mg
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F2271-0321-3mg
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F2271-0321-5mg
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F2271-0321-10mg
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